molecular formula C6H3Br2F2N B13092477 3,6-Dibromo-2-(difluoromethyl)pyridine

3,6-Dibromo-2-(difluoromethyl)pyridine

Cat. No.: B13092477
M. Wt: 286.90 g/mol
InChI Key: NDPBGYALFKPNJG-UHFFFAOYSA-N
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Description

    3,6-Dibromo-2-(difluoromethyl)pyridine: is a chemical compound with the molecular formula CHBrFN.

  • This compound is of interest due to its unique structure and potential applications in various fields.
  • Preparation Methods

      Synthetic Routes: The synthetic routes for 3,6-dibromo-2-(difluoromethyl)pyridine involve halogenation reactions.

      Reaction Conditions: The reaction typically occurs under reflux conditions in an appropriate solvent, such as chloroform or dichloromethane.

      Industrial Production: Information on large-scale industrial production methods is limited, but research laboratories often synthesize this compound for specific applications.

  • Chemical Reactions Analysis

      Reactivity: 3,6-Dibromo-2-(difluoromethyl)pyridine can undergo various reactions, including substitution, oxidation, and reduction.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a building block for more complex molecules due to its unique fluorinated and brominated substituents.

      Biology and Medicine: While direct applications are limited, its structural motifs may find use in drug discovery or as ligands for metal complexes.

  • Mechanism of Action

    • Detailed information on the mechanism of action for 3,6-dibromo-2-(difluoromethyl)pyridine is scarce. Further research is needed to understand its biological effects and molecular targets.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C6H3Br2F2N

    Molecular Weight

    286.90 g/mol

    IUPAC Name

    3,6-dibromo-2-(difluoromethyl)pyridine

    InChI

    InChI=1S/C6H3Br2F2N/c7-3-1-2-4(8)11-5(3)6(9)10/h1-2,6H

    InChI Key

    NDPBGYALFKPNJG-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=NC(=C1Br)C(F)F)Br

    Origin of Product

    United States

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